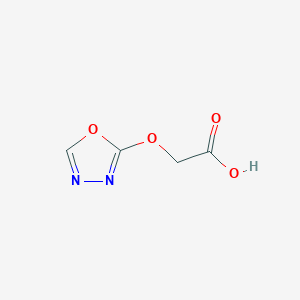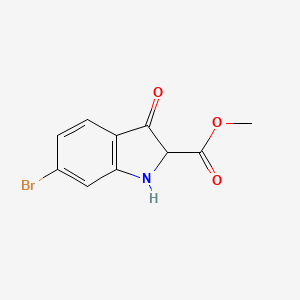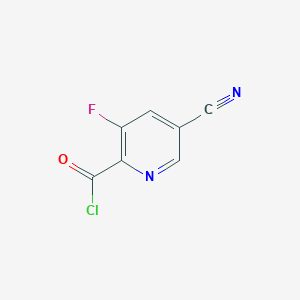
5-Cyano-3-fluoropicolinoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-3-fluoropicolinoyl chloride is an organic compound that belongs to the class of picolinoyl chlorides It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-fluoropicolinoyl chloride typically involves the chlorination of 5-Cyano-3-fluoropicolinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-3-fluoropicolinoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-Cyano-3-fluoropicolinic acid.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
5-Cyano-3-fluoropicolinic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
5-Cyano-3-fluoropicolinoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 5-Cyano-3-fluoropicolinoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is exploited in various applications, including the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Cyano-2-fluoropicolinoyl chloride
- 5-Cyano-4-fluoropicolinoyl chloride
- 3-Cyano-5-fluoropicolinoyl chloride
Comparison
5-Cyano-3-fluoropicolinoyl chloride is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This positioning influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C7H2ClFN2O |
|---|---|
Peso molecular |
184.55 g/mol |
Nombre IUPAC |
5-cyano-3-fluoropyridine-2-carbonyl chloride |
InChI |
InChI=1S/C7H2ClFN2O/c8-7(12)6-5(9)1-4(2-10)3-11-6/h1,3H |
Clave InChI |
MDPGJNKTMJJVCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)C(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


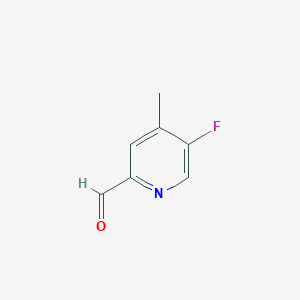
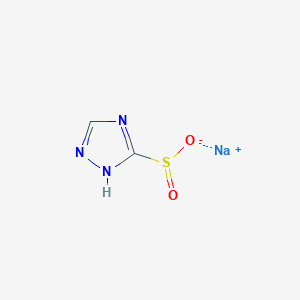
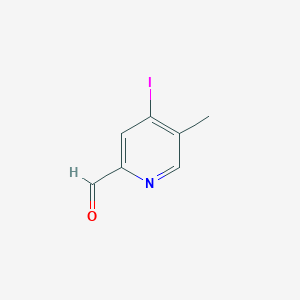
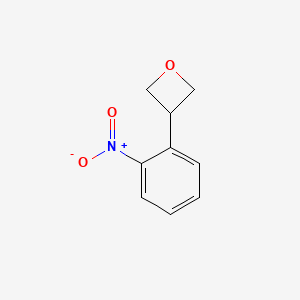
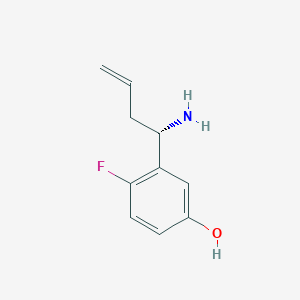
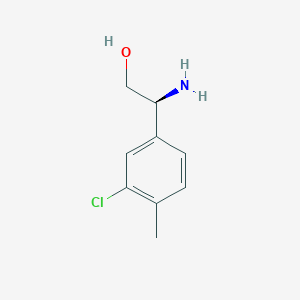
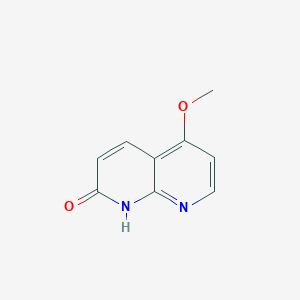
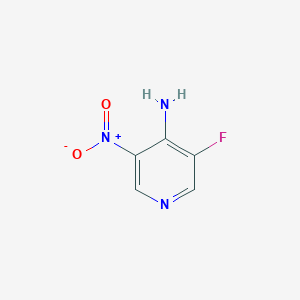
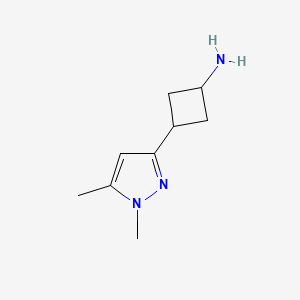
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
